4-(3-Ethylpentan-3-yl)cyclohexan-1-one
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Overview
Description
4-(3-Ethylpentan-3-yl)cyclohexan-1-one is an organic compound with the molecular formula C₁₃H₂₄O It is a cyclohexanone derivative, characterized by a cyclohexane ring substituted with a 3-ethylpentan-3-yl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethylpentan-3-yl)cyclohexan-1-one can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with 3-ethylpentan-3-yl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(3-Ethylpentan-3-yl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can yield alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alpha position relative to the carbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or diketones.
Reduction: Secondary alcohols.
Substitution: Alkylated cyclohexanones.
Scientific Research Applications
4-(3-Ethylpentan-3-yl)cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile.
Mechanism of Action
The mechanism of action of 4-(3-Ethylpentan-3-yl)cyclohexan-1-one involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler ketone with a cyclohexane ring and a single carbonyl group.
4-tert-Butylcyclohexanone: Similar structure with a tert-butyl group instead of a 3-ethylpentan-3-yl group.
4-(3-Methylbutan-3-yl)cyclohexan-1-one: Similar structure with a 3-methylbutan-3-yl group.
Uniqueness
4-(3-Ethylpentan-3-yl)cyclohexan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
68077-90-7 |
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Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
4-(3-ethylpentan-3-yl)cyclohexan-1-one |
InChI |
InChI=1S/C13H24O/c1-4-13(5-2,6-3)11-7-9-12(14)10-8-11/h11H,4-10H2,1-3H3 |
InChI Key |
SSYGNFMHMOCPQU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CC)C1CCC(=O)CC1 |
Origin of Product |
United States |
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